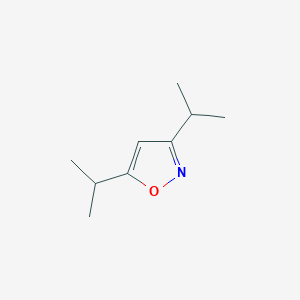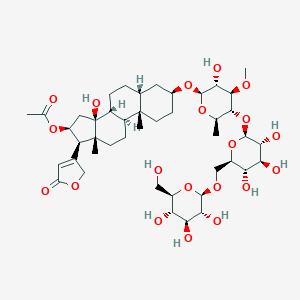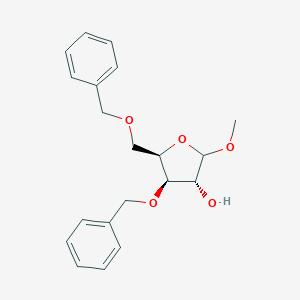
3,5-Diisopropylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisopropylisoxazole (DIPO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. DIPO is a five-membered ring that contains one oxygen and one nitrogen atom in its structure. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 3,5-Diisopropylisoxazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate.
Efectos Bioquímicos Y Fisiológicos
3,5-Diisopropylisoxazole has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. Additionally, 3,5-Diisopropylisoxazole has been found to increase the release of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Diisopropylisoxazole in lab experiments is its ability to modulate the activity of neurotransmitters, which makes it a useful tool for studying the central nervous system. Additionally, 3,5-Diisopropylisoxazole has been found to have a low toxicity profile, which makes it a safe compound to use in experiments. However, one limitation of using 3,5-Diisopropylisoxazole is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3,5-Diisopropylisoxazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Diisopropylisoxazole and its effects on neurotransmission. Finally, the development of new synthesis methods for 3,5-Diisopropylisoxazole may allow for its use in a wider range of experimental settings.
Métodos De Síntesis
3,5-Diisopropylisoxazole can be synthesized through a variety of methods, including the reaction of isoxazole with isopropyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of isoxazole with an isopropyl Grignard reagent.
Aplicaciones Científicas De Investigación
3,5-Diisopropylisoxazole has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,5-Diisopropylisoxazole has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Propiedades
Número CAS |
134651-02-8 |
|---|---|
Nombre del producto |
3,5-Diisopropylisoxazole |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3,5-di(propan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3 |
Clave InChI |
CAYLNHONZGDSMG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NO1)C(C)C |
SMILES canónico |
CC(C)C1=CC(=NO1)C(C)C |
Sinónimos |
Isoxazole, 3,5-bis(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)



![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)


![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)


